Paromomycin is naturally produced by the fermentation of Streptomyces griseus. This bacterium is commonly found in soil and has been explored for its antibiotic properties since the mid-20th century. The antibiotic was first isolated in 1952 and has since been developed for clinical use.
Paromomycin belongs to the class of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. It is classified under the broader category of antiprotozoal agents due to its efficacy against protozoan infections.
The synthesis of paromomycin involves several steps, typically starting from simpler aminoglycoside precursors. One common method includes the modification of neomycin or other related compounds through selective reactions that introduce necessary functional groups.
Technical Details:
Paromomycin has a complex molecular structure featuring multiple hydroxyl groups and an amino group, contributing to its biological activity. Its chemical formula is CHNO, and it has a molecular weight of approximately 500.6 g/mol.
The structure can be represented as follows:
Paromomycin undergoes various chemical reactions that can modify its structure for enhanced activity or reduced toxicity.
Technical Details:
Paromomycin exerts its antibacterial effects primarily through binding to the 16S ribosomal RNA of the bacterial ribosome. This binding disrupts the decoding process during protein synthesis, leading to misreading of mRNA and ultimately inhibiting bacterial growth.
Paromomycin is primarily used in clinical settings for treating:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1